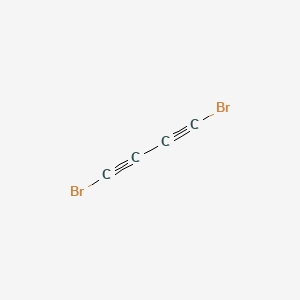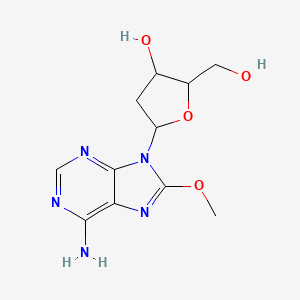![molecular formula C22H34BNO6 B12095114 Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester](/img/structure/B12095114.png)
Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenilalanina, N-[(1,1-dimethyletoxi)carbonil]-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-, éster etílico es un derivado de la fenilalanina, un aminoácido esencial. Este compuesto es de interés en varios campos de la investigación científica debido a su estructura química y propiedades únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Fenilalanina, N-[(1,1-dimethyletoxi)carbonil]-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-, éster etílico generalmente implica la protección del grupo amino de la fenilalanina seguida de la introducción del grupo éster de boronato. Las condiciones de reacción a menudo incluyen el uso de grupos protectores como el terc-butoxicarbonilo (Boc) y reactivos como ácidos bóricos o ésteres de boronato. El proceso puede involucrar múltiples pasos, incluyendo reacciones de protección, acoplamiento y desprotección .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucren técnicas de síntesis a gran escala, incluyendo el uso de sintetizadores automatizados y reactores de flujo continuo. Estos métodos apuntan a optimizar el rendimiento y la pureza mientras minimizan el uso de reactivos y disolventes peligrosos .
Análisis De Reacciones Químicas
Tipos de reacciones
Fenilalanina, N-[(1,1-dimethyletoxi)carbonil]-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-, éster etílico puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo éster de boronato se puede oxidar para formar ácidos bóricos.
Reducción: El grupo éster se puede reducir para formar alcoholes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y catalizadores de paladio para reacciones de acoplamiento cruzado. Las condiciones típicamente involucran temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación del grupo éster de boronato produce ácidos bóricos, mientras que las reacciones de acoplamiento cruzado de Suzuki-Miyaura producen compuestos biarílicos .
Aplicaciones Científicas De Investigación
Fenilalanina, N-[(1,1-dimethyletoxi)carbonil]-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-, éster etílico tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de moléculas complejas a través de reacciones de acoplamiento cruzado.
Biología: Se estudia por su posible papel en la modulación de las vías biológicas y como precursor para la síntesis de compuestos bioactivos.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluyendo como profármaco para la administración de ingredientes farmacéuticos activos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como reactivo en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de Fenilalanina, N-[(1,1-dimethyletoxi)carbonil]-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-, éster etílico involucra su interacción con objetivos moleculares y vías específicas. El grupo éster de boronato puede formar enlaces covalentes reversibles con dioles y otros nucleófilos, lo que lo hace útil en varios ensayos bioquímicos y como una herramienta para estudiar mecanismos enzimáticos .
Comparación Con Compuestos Similares
Compuestos similares
- Fenilalanina, N-[(1,1-dimethyletoxi)carbonil]-3-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-, 1,1-dimethyletil éster
- D-Fenilalanina, N-[N-[(1,1-dimethyletoxi)carbonil]-L-leucil]-, éster fenilmetílico
Singularidad
Fenilalanina, N-[(1,1-dimethyletoxi)carbonil]-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-, éster etílico es único debido a su patrón de sustitución específico y la presencia del grupo éster de boronato. Esto lo hace particularmente útil en reacciones de acoplamiento cruzado y como un bloque de construcción versátil en la síntesis orgánica .
Propiedades
Fórmula molecular |
C22H34BNO6 |
|---|---|
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |
InChI |
InChI=1S/C22H34BNO6/c1-9-27-18(25)17(24-19(26)28-20(2,3)4)14-15-10-12-16(13-11-15)23-29-21(5,6)22(7,8)30-23/h10-13,17H,9,14H2,1-8H3,(H,24,26)/t17-/m0/s1 |
Clave InChI |
FUOLUSYAHDWBTE-KRWDZBQOSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)OCC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-](/img/structure/B12095033.png)
![8-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one](/img/structure/B12095038.png)

![1-[13-(2-amino-2-oxoethyl)-19,22-dibenzyl-16-butan-2-yl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[1-[(1-amino-1-oxopropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12095040.png)
![1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one](/img/structure/B12095042.png)


![4-Fluoro-1-[2-[[3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12095068.png)


![2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B12095088.png)



